molecular formula C23H20N2OS B4610462 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide

Cat. No.: B4610462
M. Wt: 372.5 g/mol
InChI Key: ISZKPANKJPNFLE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound has been investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens.

    Medicine: The compound has potential therapeutic applications, particularly as an anticancer agent. Research has demonstrated that benzothiazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular targets.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications, including the production of high-performance materials.

Preparation Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, and the solvent used is often dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group in the benzamide moiety, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. For its anticancer activity, the compound may interfere with the function of key enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that benzothiazole derivatives can bind to specific protein targets, disrupting their normal function and triggering apoptosis in cancer cells.

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    N-(1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but lacks the propan-2-yl group. It exhibits similar biological activities but may have different potency and selectivity profiles.

    N-(1,3-benzothiazol-2-yl)methanesulfonamide: This derivative contains a methanesulfonamide group instead of the benzamide moiety. It has been studied for its potential as an anti-inflammatory and antidiabetic agent.

    N-(1,3-benzothiazol-2-yl)-1-naphthamide: This compound features a naphthamide group and has shown promise as an anticancer agent. Its larger aromatic system may contribute to enhanced binding affinity for certain molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-15(2)16-11-13-17(14-12-16)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)27-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZKPANKJPNFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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